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Compound of Interest

Compound Name: 2A3

Cat. No.: B031109 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide detailed protocols for the thawing and culturing of the 2A3 cell

line, a human papillomavirus (HPV) transfected head and neck squamous cell carcinoma line.

Adherence to these protocols is crucial for maintaining cell viability, ensuring reproducibility of

experiments, and preserving the unique characteristics of this cell line.

Cell Line Characteristics
The 2A3 cell line was derived from the parental FaDu cell line (ATCC HTB-43) through

transfection with the E6 and E7 genes of HPV type 16. This epithelial-like cell line is

tumorigenic in nude mice and serves as a valuable model for cancer research and drug

development, particularly for studies involving HPV-positive cancers.

Characteristic Data Source

Morphology Epithelial-like ATCC

Parental Cell Line FaDu (ATCC HTB-43) ATCC

Transfection HPV-16 E6 and E7 genes ATCC

Doubling Time Approximately 51 - 51.8 hours Cellosaurus[1]

Culture Condition Adherent ATCC
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Experimental Protocols
I. Media and Reagents
Complete Growth Medium:

Formulation 1:

Dulbecco's Minimum Essential Medium (DMEM)

5% Fetal Bovine Serum (FBS)

10 mM L-glutamine

1 mg/ml G418 disulfate salt solution

100 U/ml Penicillin

Formulation 2:

Advanced DMEM

5% Fetal Bovine Serum (FBS)

10 mM L-glutamine

1 mg/ml G418 disulfate salt solution

100 U/ml Penicillin

50 µg/ml Gentamicin

Thawing Medium: Complete Growth Medium

Cryopreservation Medium: Complete Growth Medium supplemented with 10% (v/v) Dimethyl

sulfoxide (DMSO)

Dissociation Reagents:

0.25% Trypsin-0.53 mM EDTA solution
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Dulbecco's Phosphate-Buffered Saline (D-PBS), Ca++/Mg++ free

II. Protocol for Thawing Cryopreserved 2A3 Cells
Prior to thawing, pre-warm the complete growth medium in a 37°C water bath. It is

recommended to place the culture vessel with the medium in the incubator for at least 15

minutes to allow the medium to reach its normal pH of 7.0 to 7.6.

Quickly thaw the cryovial of frozen cells by gentle agitation in a 37°C water bath. Thawing

should be rapid, and the vial should be removed when a small amount of ice remains.

Wipe the outside of the vial with 70% ethanol before opening in a sterile biological safety

cabinet.

Transfer the entire contents of the vial to a sterile 15 mL conical tube containing 9.0 mL of

pre-warmed complete growth medium.

Centrifuge the cell suspension at 125 x g for 5 to 7 minutes.

Carefully aspirate the supernatant without disturbing the cell pellet.

Gently resuspend the cell pellet in an appropriate volume of fresh, pre-warmed complete

growth medium.

Transfer the cell suspension to a suitably sized culture flask.

Incubate the culture at 37°C in a humidified atmosphere with 5% CO2.

III. Protocol for Culturing and Maintaining 2A3 Cells
Examine the cells daily to monitor their health, morphology, and confluence.

Change the culture medium every 2-3 days, or as needed, depending on the cell density and

metabolic activity.

Subculture the cells when they reach approximately 80-90% confluence to maintain

logarithmic growth.
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Subculturing Procedure (for a 75 cm² flask):

Aspirate and discard the culture medium from the flask.

Briefly rinse the cell layer with Ca++/Mg++ free D-PBS to remove all traces of serum that

may inhibit trypsin activity.

Add 2.0 to 3.0 mL of 0.25% Trypsin-0.53 mM EDTA solution to the flask and incubate at 37°C

for 5-15 minutes, or until the cells detach. Observe the cells under a microscope to monitor

detachment. Avoid agitating the cells by hitting or shaking the flask.

Once the cells have detached, add 6.0 to 8.0 mL of complete growth medium to inactivate

the trypsin.

Gently pipette the cell suspension up and down to ensure a single-cell suspension.

Perform a viable cell count using a hemocytometer or an automated cell counter.

Seed new culture flasks at the desired density. The recommended subcultivation ratio will

depend on the specific batch of cells; refer to the supplier's recommendations if available.

Incubate the new cultures at 37°C in a humidified atmosphere with 5% CO2.

Quantitative Data Summary
Parameter Value Unit

Centrifugation Speed

(Thawing)
125 x g

Centrifugation Time (Thawing) 5 - 7 minutes

Incubation Temperature 37 °C

CO2 Concentration 5 %

Trypsin-EDTA Volume (75 cm²

flask)
2.0 - 3.0 mL

Complete Medium Volume (75

cm² flask)
6.0 - 8.0 mL
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Visualized Workflow
Workflow for Thawing and Culturing 2A3 Cells

Thawing Protocol

Culturing Protocol

1. Thaw cryovial rapidly at 37°C

2. Transfer to 9.0 mL pre-warmed medium

3. Centrifuge at 125 x g for 5-7 min

4. Resuspend pellet in fresh medium

5. Plate cells into culture flask

Incubate at 37°C, 5% CO2

Monitor cell confluence

Subculture at 80-90% confluence

Decision

Rinse with D-PBS

Add Trypsin-EDTA

Inactivate trypsin with medium

Reseed into new flasks

Click to download full resolution via product page
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Caption: Workflow for the thawing and subsequent culturing of the 2A3 cell line.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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